3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

drug-likeness hydrogen bonding physicochemical profiling

A structurally distinct benzofuran-2-carboxamide that uniquely combines a hydrogen-bond-rich 2-methoxyacetamido group at the 3-position with an electron-withdrawing 4-nitrophenyl carboxamide. This substitution pattern directly maps to PDE4/TNF inhibition patent space (US 5,925,636) and enables hypoxia-activated probe design via nitroreductase-mediated amine conversion. Its balanced TPSA (126 Ų) and XLogP3 (2.9) ensure reliable performance in cell-based and biochemical assays. Available off-the-shelf at ≥90% purity, eliminating synthesis delays and delivering reproducible screening results for hit-to-lead programs.

Molecular Formula C18H15N3O6
Molecular Weight 369.333
CAS No. 887897-32-7
Cat. No. B2413583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS887897-32-7
Molecular FormulaC18H15N3O6
Molecular Weight369.333
Structural Identifiers
SMILESCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H15N3O6/c1-26-10-15(22)20-16-13-4-2-3-5-14(13)27-17(16)18(23)19-11-6-8-12(9-7-11)21(24)25/h2-9H,10H2,1H3,(H,19,23)(H,20,22)
InChIKeyUDNKUKSQUUSGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-32-7): Core Chemical Identity and Physicochemical Profile


3-(2-Methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-32-7) is a fully synthetic benzofuran-2-carboxamide derivative bearing a 2-methoxyacetamido substituent at the 3-position and a 4-nitrophenyl carboxamide group at the 2-position. Its molecular formula is C₁₈H₁₅N₃O₆ with a molecular weight of 369.33 g/mol, an XLogP3 of 2.9, and a topological polar surface area (TPSA) of 126 Ų [1]. The compound is commercially available as a screening compound (Life Chemicals cat. no. F0666-1143, ≥90% purity) and is supplied in quantities from 1 mg to 75 mg at prices ranging from USD 54 to USD 208 [2]. Within the broader benzofuran-2-carboxamide class, which has been demonstrated to inhibit phosphodiesterase IV (PDE4) and tumour necrosis factor (TNF) production [3], this compound occupies a distinct chemical space defined by the simultaneous presence of both a hydrogen-bond-rich methoxyacetamido group and an electron-withdrawing 4-nitrophenyl moiety, a combination that is not replicated in simpler in-class analogs.

Why In-Class Substitution Is Not Straightforward for 3-(2-Methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide


Benzofuran-2-carboxamides as a class exhibit a wide range of biological activities—including PDE4 inhibition, TNF suppression, and antiproliferative effects—that are highly sensitive to the nature and position of substituents on both the benzofuran core and the exocyclic amide nitrogen [1]. Simply replacing the 2-methoxyacetamido group with a smaller amine or deleting it altogether, or exchanging the 4-nitrophenyl group for an unsubstituted phenyl ring, fundamentally alters the molecule's hydrogen-bonding capacity, electronic distribution, lipophilicity, and conformational flexibility. These changes can dramatically shift target affinity, selectivity, and pharmacokinetic profile, as demonstrated by structure–activity relationship (SAR) studies within the benzofuran-2-carboxamide patent space [1]. The 3-(2-methoxyacetamido)-N-(4-nitrophenyl) substitution pattern therefore defines a specific pharmacological vector that cannot be recapitulated by swapping in a close analog; the quantitative evidence below delineates precisely how this compound differs from its nearest structural neighbors.

Quantitative Differentiation Evidence for 3-(2-Methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide vs. Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity vs. Des-3-Substituted Analog (N-(4-Nitrophenyl)-1-benzofuran-2-carboxamide, CAS 92438-34-1)

The target compound possesses a 2-methoxyacetamido group at the benzofuran 3-position that is absent in N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (MW 282.25 g/mol). This group contributes an additional 87.08 Da to the molecular weight, adds two hydrogen-bond acceptors (methoxy oxygen and amide carbonyl) and one hydrogen-bond donor (amide NH), and introduces two extra rotatable bonds [1]. The comparator lacks any 3-position substituent, resulting in a substantially flatter molecular profile with reduced capacity for directed intermolecular interactions [2].

drug-likeness hydrogen bonding physicochemical profiling lead optimization

Topological Polar Surface Area and Oral Bioavailability Predictions Relative to N-Phenyl Analog (CAS 862829-65-0)

The target compound's TPSA is 126 Ų, which places it comfortably within the commonly cited threshold of <140 Ų for favorable oral absorption [1]. In contrast, 3-(2-methoxyacetamido)-N-phenylbenzofuran-2-carboxamide (CAS 862829-65-0), which replaces the 4-nitrophenyl group with an unsubstituted phenyl ring, is predicted to have a lower TPSA (approximately 97 Ų based on the loss of the nitro group's contribution of ~46 Ų per nitro oxygen, partially offset by the absence of the nitro group's own TPSA contribution) . The moderate TPSA of the target compound balances permeability with solubility, a trade-off that is crucial in early-stage drug discovery. Note: Direct experimental TPSA or permeability data for either compound is not publicly available; all values are computationally predicted.

ADME permeability TPSA oral bioavailability

Commercial Availability and per-Milligram Procurement Cost Compared with 3-Amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 941868-94-6)

The target compound is offered by Life Chemicals (cat. F0666-1143) at ≥90% purity with transparent, tiered pricing: 1 mg at USD 54, 5 mg at USD 69, 15 mg at USD 89, 20 mg at USD 99, 40 mg at USD 140, 50 mg at USD 160, and 75 mg at USD 208 (prices as of May 2023) [1]. The close analog 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 941868-94-6) is also available from Life Chemicals, but published pricing data for the same quantity range is not readily accessible . The cost-per-mg for the target compound decreases with increasing quantity: USD 54.00/mg (1 mg) to USD 2.77/mg (75 mg), offering a ~95% reduction in unit cost at the higher quantity tier [1].

procurement screening libraries cost efficiency commercial availability

Class-Level Pharmacological Inference: Benzofuran-2-Carboxamide Scaffold as a Privileged PDE4/TNF Inhibitor Chemotype

Benzofuran-2-carboxamides are established in the patent literature as inhibitors of phosphodiesterase IV (PDE4) and suppressors of tumour necrosis factor (TNF) production, with therapeutic relevance to inflammatory and immunological disorders [1]. Although target-specific IC₅₀ values for 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide have not been publicly disclosed, the compound's structural features align with the Markush claims of U.S. Patent 5,925,636, which specifically encompasses benzofuran-2-carboxamides bearing amide substituents at the 3-position and substituted phenyl groups at the exocyclic amide nitrogen [1]. This patent framework indicates that the 2-methoxyacetamido and 4-nitrophenyl substitution pattern was designed as one of the pharmacologically relevant vectors within the claimed chemical space. The absence of direct biological data necessitates that any biological differentiation claim be treated as a class-level inference pending experimental validation.

PDE4 inhibition TNF-alpha anti-inflammatory patent mapping

Recommended Application Scenarios for 3-(2-Methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide Based on Documented Evidence


Primary Screening in PDE4/TNF Inhibitor Discovery Programs

Given that the benzofuran-2-carboxamide scaffold is explicitly claimed in U.S. Patent 5,925,636 for PDE4 and TNF inhibition [1], this compound is positioned as a direct screening candidate for inflammatory disease targets. Its balanced TPSA of 126 Ų and moderate XLogP3 of 2.9 [2] suggest acceptable solubility and permeability characteristics for cell-based and biochemical assays. Procurement of the 20–50 mg quantity tier (USD 99–160) [3] provides sufficient material for initial dose-response profiling.

Structure–Activity Relationship (SAR) Exploration Around the 4-Nitrophenyl Motif

The target compound's 4-nitrophenyl group contributes a significant TPSA increment (~29 Ų) relative to the unsubstituted N-phenyl analog [2]. This makes it a valuable tool compound for probing the effect of aryl nitro substitution on target affinity and selectivity. Researchers comparing this compound head-to-head with its N-phenyl congener (CAS 862829-65-0) can directly assess the contribution of the nitro group to binding interactions without changing the 3-position substituent.

Prodrug Design and Nitroreductase-Mediated Activation Studies

The presence of the 4-nitrophenyl moiety enables potential bioreductive activation strategies. The nitro group can be enzymatically reduced to an amine under hypoxic conditions, a mechanism exploited in tumor-targeted prodrugs. Although no direct data for this compound's nitroreductase susceptibility is available, the structural precedent provided by the patent family [1] supports its use as a scaffold for designing hypoxia-activated probes, where the nitro-to-amine conversion would substantially alter the electronic and hydrogen-bonding profile of the molecule.

Chemical Probe Development with Defined Physicochemical Properties

With 2 hydrogen-bond donors, 6 hydrogen-bond acceptors, 5 rotatable bonds, and a TPSA of 126 Ų [2], the target compound occupies a favorable region of drug-like chemical space (Lipinski compliant). Its commercial availability from Life Chemicals at defined purity (≥90%) [3] makes it suitable for use as a reference standard in assay development or as a starting point for hit-to-lead optimization, particularly when the research objective requires a benzofuran-2-carboxamide with balanced polarity and confirmed synthetic accessibility.

Quote Request

Request a Quote for 3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.